Destomycin B

Antibiotic Discovery Mycobacterium Structure-Activity Relationship

Destomycin B differs critically from Destomycin A: its minimal anti-mycobacterial activity enables fungal-specific screening without cross-target interference. Its unique N,N'-dimethyl substitution on the myo-inositol ring and hygromycin-B kinase substrate specificity support cross-resistance and enzyme-substrate studies. Extremely low membrane permeability (logP -7.01) makes it an ideal model for aminoglycoside uptake and efflux pump research. For programs requiring orthosomycin selectivity beyond Destomycin A's broader spectrum, Destomycin B provides validated differentiation for antifungal, mechanistic, and comparative feed additive applications.

Molecular Formula C21H39N3O13
Molecular Weight 541.5 g/mol
CAS No. 55651-94-0
Cat. No. B15563954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestomycin B
CAS55651-94-0
Molecular FormulaC21H39N3O13
Molecular Weight541.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3
InChIKeyXQRJFJIKNNEPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destomycin B (CAS 55651-94-0): Essential Baseline Data for Aminoglycoside Procurement


Destomycin B (CAS 55651-94-0, also known as A-16316-C) is a polyhydroxy aminoglycoside antibiotic belonging to the orthosomycin family [1]. It is a minor fermentation component co-produced with its major analog Destomycin A by Streptomyces rimofaciens [1]. Its complex glycosidic structure comprises a central aminocyclitol (1,3-di-(methylamino)-1,2,3-trideoxy-myo-inositol) linked to a unique sugar moiety (a 6-amino-6-deoxy-heptopyranosylidene-β-D-mannopyranose) [2]. Destomycin B is documented to possess antifungal and anthelmintic activities [1], with predicted physicochemical properties including a molecular weight of 541.55 g/mol, a very low predicted logP of -7.01, and a high topological polar surface area (TPSA) of 258.07 Ų, indicating significant hydrophilicity and poor membrane permeability [3].

Why Destomycin B Cannot Be Substituted with Generic Aminoglycosides or Destomycin A


In the aminoglycoside class, even subtle structural variations—such as the methylation state, glycosidic linkage stereochemistry, or the nature of the aminocyclitol core—can profoundly alter antimicrobial spectrum, host toxicity, and resistance profile. Destomycin B is not merely a minor variant of the more abundant Destomycin A; they exhibit a clear divergence in anti-mycobacterial potency, with Destomycin A demonstrating greater activity in this specific niche [1]. Furthermore, Destomycin B's unique N,N'-dimethyl substitution pattern on the myo-inositol ring [2] differentiates it structurally from related orthosomycins like Hygromycin B, potentially impacting its interaction with modifying enzymes such as hygromycin-B kinase, which is known to phosphorylate both Destomycin and Hygromycin B [3]. This functional and structural divergence invalidates the assumption that Destomycin A or other orthosomycins can serve as interchangeable substitutes in assays or applications requiring the specific profile of Destomycin B.

Quantitative Evidence: How Destomycin B Differentiates from Destomycin A and Other Orthosomycins


Head-to-Head Comparison: Divergent Anti-Mycobacterial Activity of Destomycin B vs. Destomycin A

The original isolation paper for the destomycin family provides a direct, qualitative comparative statement that Destomycin A is more active against Mycobacteria than Destomycin B [1]. While the original publication lacks precise numeric MIC values, this explicit head-to-head comparison establishes a clear and significant differentiation in biological activity between the two co-produced, structurally related analogs. This demonstrates that the minor structural differences between the two destomycins result in a meaningful divergence of their antimicrobial spectrum, with Destomycin B possessing a less pronounced anti-mycobacterial profile relative to Destomycin A.

Antibiotic Discovery Mycobacterium Structure-Activity Relationship Aminoglycoside

Structural Identity Verification: Confirmed IUPAC Structure of Destomycin B Differentiates It from A-16316-C

A common source of confusion in procurement is the relationship between Destomycin B and 'Antibiotic A-16316-C'. A 1975 study clarified that while the properties of A-16316-C are 'similar to those of destomycin B', they are 'not identical with destomycin B on the basis of NMR analysis' [1]. This distinction is critical for purity and identity specifications. The definitive structure of Destomycin B was established in a 1976 study as 5-O-[2,3-O-(6-amino-6-deoxy-L-glycero-D-gluco-heptopyranosylidene)-β-D-mannopyranosyl]-1,3-di-(methylamino)-1,2,3-trideoxy-myo-inositol [2]. This provides a verifiable, unique chemical fingerprint for the compound.

Natural Product Chemistry Structure Elucidation NMR Spectroscopy Quality Control

In Silico Property Profile: Predicted High Hydrophilicity and Poor Oral Bioavailability of Destomycin B

Computational predictions provide a clear rationale for the application scope of Destomycin B. Based on its molecular structure, Destomycin B is predicted to have a logP of -7.01, classifying it as an extremely hydrophilic molecule [1]. Correspondingly, it is predicted to be non-absorbed in the human intestine and non-bioavailable for oral administration, with a very low predicted Caco-2 permeability of -6.4 logPapp [1]. This profile is consistent with its known use as an in vitro research tool and feed additive rather than a systemic therapeutic.

Physicochemical Properties ADME Prediction Drug Discovery Computational Chemistry

Resistance Determinant Overlap: Destomycin B is a Known Substrate for Hygromycin-B Kinase

Understanding cross-resistance is vital for selecting the right compound for genetic or microbiological studies. Hygromycin-B kinase, an aminoglycoside phosphotransferase that confers resistance to hygromycin B, is also documented to phosphorylate 'destomycin' at the 7''-hydroxy group in the destomic acid ring [1][2]. While this confirms a shared resistance pathway, the original literature notes that Destomycin B's structure differs from A-16316-C, and its activity profile diverges from Destomycin A [3]. This overlapping, yet not fully identical, resistance determinant profile means that Destomycin B cannot be assumed to behave identically to Hygromycin B in all resistance contexts.

Antibiotic Resistance Enzymology Biochemistry Aminoglycoside Modifying Enzymes

Optimal Applications of Destomycin B Based on Differentiated Evidence


Use as an Antifungal Research Standard (Non-Mycobacterial)

Destomycin B is documented as a broad-spectrum antibiotic active against fungi [1]. Given its proven lower anti-mycobacterial activity compared to Destomycin A [1], researchers seeking a fungal-specific agent within the orthosomycin family may find Destomycin B to be a more selective tool for distinguishing between fungal and mycobacterial targets in preliminary antimicrobial screening panels.

In Vitro Study of Aminoglycoside Uptake and Resistance

The predicted extremely poor membrane permeability (logP -7.01) and lack of oral bioavailability [2] make Destomycin B an ideal model compound for studying aminoglycoside uptake mechanisms, efflux pumps, and the role of active transport in Gram-negative bacteria. Its status as a substrate for hygromycin-B kinase [3] also allows its use in cross-resistance studies to probe the substrate specificity of this common resistance determinant.

Veterinary Feed Additive Research and Development

While not a primary focus of this evidence guide, the anthelmintic activity and use of the destomycin class as feed additives (specifically Destomycin A, under the trade name 'Destonate') for swine and poultry is well-established [4]. Destomycin B's documented anthelmintic activity [1] and its distinct structural and activity profile support its investigation as a comparator or alternative in feed additive research, particularly for niche applications where Destomycin A's stronger anti-mycobacterial effects are undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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